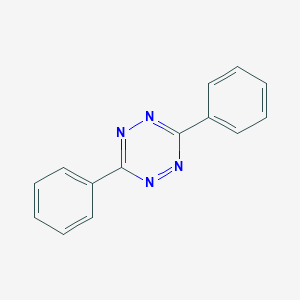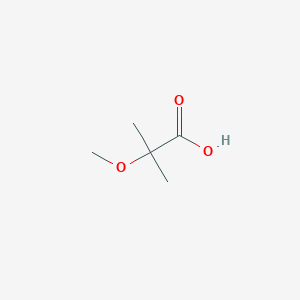![molecular formula C13H14N4S B188361 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 78041-95-9](/img/structure/B188361.png)
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not yet fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell proliferation or survival. Further research is needed to fully elucidate the mechanism of action of this compound.
生化学的および生理学的効果
Studies have shown that 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. The compound has also been shown to inhibit the growth of bacteria and fungi. These findings suggest that 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine may have potential therapeutic applications.
実験室実験の利点と制限
One of the advantages of using 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could involve the development of new methods for synthesizing this compound with improved yields and purity. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, bacterial and fungal infections, and other conditions.
合成法
Several methods have been developed for the synthesis of 3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One of the most common methods involves the reaction of 2-aminothiophenol with 1,3-dimethyl-2-nitrobenzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate and sodium acetate to yield the final product.
科学的研究の応用
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
78041-95-9 |
|---|---|
製品名 |
3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine |
分子式 |
C13H14N4S |
分子量 |
258.34 g/mol |
IUPAC名 |
5,7-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C13H14N4S/c1-7-14-13-11(12-16-15-8(2)17(7)12)9-5-3-4-6-10(9)18-13/h3-6H2,1-2H3 |
InChIキー |
HZTFNWZISKIRNG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
正規SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)C |
その他のCAS番号 |
78041-95-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
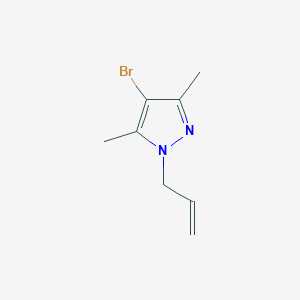
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
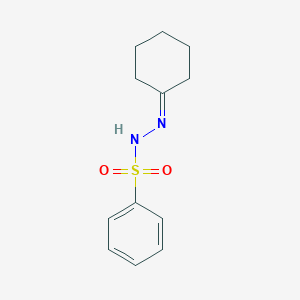
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
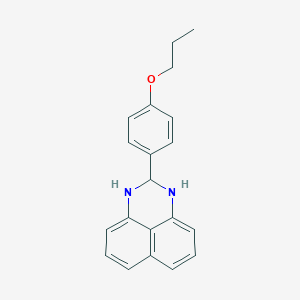
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
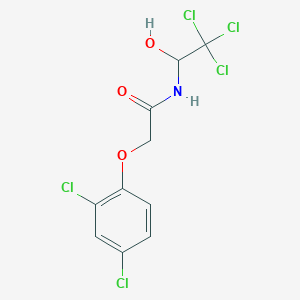
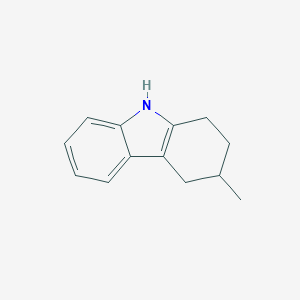

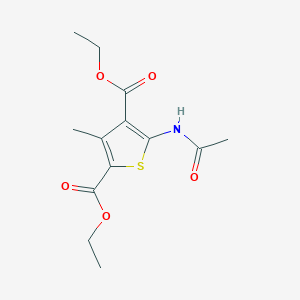
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
